![molecular formula C22H29NO2 B1603666 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde CAS No. 214601-15-7](/img/structure/B1603666.png)
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Overview
Description
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-hydroxybenzaldehyde with 3-(diisopropylamino)-1-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid.
Reduction: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzyl alcohol.
Substitution: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-chlorobenzaldehyde.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C22H29NO2
- Molecular Weight: 339.47 g/mol
- IUPAC Name: 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
Its structure includes a diisopropylamino group, which contributes to its biological activity and potential therapeutic effects.
Medicinal Chemistry Applications
- Pharmacological Research
- Antidepressant Activity
- Neuroprotective Effects
Organic Synthesis Applications
- Building Block in Organic Chemistry
-
Synthesis of Novel Compounds
- Researchers are utilizing this compound as a precursor to develop novel pharmaceutical agents, particularly in the synthesis of new antidepressants and anti-anxiety medications. The ability to modify its structure opens avenues for creating derivatives with enhanced efficacy and reduced side effects .
Case Study 1: Antidepressant Development
A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The results indicated that certain modifications led to compounds with significantly improved binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants.
Case Study 2: Neuroprotection in Animal Models
Another research project evaluated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. Findings showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism by which 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **3-(Diisopropylamino)-1-phenylpropyl)-4-methoxybenzaldehyde
- **3-(Diisopropylamino)-1-phenylpropyl)-4-aminobenzaldehyde
Uniqueness
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for a diverse range of chemical reactions and potential applications. The diisopropylamino group also imparts specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTHWYZNJZNTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593076 | |
Record name | 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214601-15-7 | |
Record name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214601-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.